N,N-Diboc-2-chloro-4-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-chloro-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGPZGXYFQWSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593272 | |
| Record name | Di-tert-butyl (2-chloro-4-nitrophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252019-65-1 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-4-nitrophenyl)imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252019-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl (2-chloro-4-nitrophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Silylation:reagents Like N,o Bis Trimethylsilyl Trifluoroacetamide Bstfa Can Be Used to Replace the Active Hydrogen on the Amine with a Trimethylsilyl Tms Group. This Increases the Volatility and Thermal Stability of the Analyte, Making It More Suitable for Gc Analysis.
Table 2: Potential Derivatization Strategies Following N,N-Diboc Deprotection
| Step | Reaction | Derivatizing Reagent | Resulting Derivative | Enhanced Detection Method |
| Deprotection | Acid-catalyzed hydrolysis of the N,N-Diboc groups. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chemicalforums.com | 2-chloro-4-nitroaniline (B86195) | - |
| Derivatization | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | N-(2-chloro-4-nitrophenyl)trifluoroacetamide | GC-ECD |
| Derivatization | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N,N-bis(trimethylsilyl)-2-chloro-4-nitroaniline | GC-MS/FID |
This table outlines potential strategies based on common derivatization methods for anilines.
The choice of derivatization technique ultimately depends on the analytical instrumentation available, the nature of the complex matrix, and the required sensitivity of the assay. For highly sensitive and specific analysis, the reduction of the nitro group followed by LC-MS/MS is a powerful approach. For laboratories equipped for GC, deprotection followed by acylation or silylation offers robust alternatives.
Reactivity and Chemical Transformations
Role of Boc Protecting Groups in Directing Reactivity and Selectivity
The two Boc groups on the aniline (B41778) nitrogen are not merely passive spectators; they play a crucial role in modulating the reactivity of the aromatic ring and the nitrogen atom itself. rsc.org Their significant steric bulk and electron-withdrawing nature influence the outcomes of subsequent chemical transformations.
The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines, prized for its stability in a range of reaction conditions and its susceptibility to cleavage under acidic conditions. researchgate.netfishersci.co.uk The deprotection of N,N-Diboc-2-chloro-4-nitroaniline can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govrsc.org The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.
Selective deprotection to afford the mono-Boc protected aniline is a more nuanced challenge. Stepwise deprotection of bis-Boc compounds can sometimes be achieved by carefully controlling reaction conditions such as temperature and the choice of acid. acs.org For instance, thermal deprotection in continuous flow has demonstrated the potential for selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by temperature control. acs.orgnih.gov While specific studies on this compound are limited, the electronic differences between the two Boc groups, influenced by their rotational orientation relative to the aromatic ring, could potentially be exploited for selective mono-deprotection under carefully optimized acidic or thermal conditions. acs.org Milder deprotection methods, such as using oxalyl chloride in methanol, have also been reported for N-Boc amines and could offer an alternative strategy. nih.gov
Table 1: Acid-Mediated Deprotection of Boc-Protected Amines
| Acid Reagent | Typical Conditions | Comments |
| Trifluoroacetic acid (TFA) | DCM or neat, room temperature | Common and effective for complete deprotection. nih.gov |
| Hydrochloric acid (HCl) | In organic solvents like dioxane or methanol | Widely used for complete deprotection. rsc.org |
| Oxalyl chloride/Methanol | Room temperature | A milder alternative for deprotection. nih.gov |
The bulky di-Boc groups exert significant steric hindrance around the aniline nitrogen and the ortho positions of the aromatic ring. This steric shield can direct incoming reagents to less hindered positions, thereby controlling the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the bulky nature of the di-Boc group would likely disfavor substitution at the positions ortho to the nitrogen.
Furthermore, the electron-withdrawing character of the Boc groups deactivates the aromatic ring towards electrophilic attack. Conversely, this electronic effect, in concert with the nitro group, enhances the ring's susceptibility to nucleophilic aromatic substitution. rsc.org The presence of two Boc groups can also influence the chemoselectivity of reactions by sterically shielding the amine functionality from participating in undesired side reactions.
Transformations Involving the Chloro Group of this compound
The chloro group at the 2-position of the aromatic ring is a key site for introducing molecular diversity through substitution reactions.
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group, particularly at the ortho and para positions relative to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com The chloro group serves as a good leaving group in such reactions. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized by the nitro group. wikipedia.org
The steric hindrance imposed by the adjacent di-Boc protected amine can influence the rate of nucleophilic attack. While bulky nucleophiles might face steric challenges, smaller nucleophiles can be expected to displace the chloro group effectively. The regiochemistry of such substitutions is well-defined, with the nucleophile replacing the chloro group at the C-2 position. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govyonedalabs.com In principle, the chloro group of this compound can participate in such reactions with organoboron reagents in the presence of a palladium catalyst and a base. However, the success of these reactions can be influenced by the steric and electronic properties of the substrate.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted aniline derivative |
| Buchwald-Hartwig | Amine | Diaminobenzene derivative |
| Sonogashira | Terminal alkyne | Alkynyl-substituted aniline derivative |
Chemical Modifications of the Nitro Group in this compound
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group.
The reduction of the nitro group in this compound to an amine would yield N,N-Diboc-2-chloro-1,4-diaminobenzene. A key challenge in this transformation is achieving chemoselectivity, preserving both the chloro substituent and the Boc protecting groups. Several methods are available for the selective reduction of nitro groups in the presence of other reducible functionalities. wikipedia.orgmasterorganicchemistry.com
Common reagents for this purpose include:
Metals in acidic media: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic choices for nitro group reduction. masterorganicchemistry.com However, the strong acidic conditions could potentially lead to the cleavage of the Boc groups.
Catalytic Hydrogenation: Hydrogenation over catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com Careful selection of the catalyst and reaction conditions is crucial to avoid dehalogenation (removal of the chloro group). Using Raney nickel can sometimes be advantageous in preventing dehalogenation of aryl halides. commonorganicchemistry.com Studies on the hydrogenation of 2-chloro-4-nitroaniline (B86195) have shown that the choice of solvent and catalyst (palladium vs. platinum) can significantly influence the selectivity towards the desired diamine versus the dehalogenated product. cyberleninka.ru
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst can also effect the reduction of the nitro group under milder conditions.
Other Reagents: Tin(II) chloride (SnCl2) is known for its mildness and can be used to reduce nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com Sodium dithionite (B78146) (Na2S2O4) is another reagent that can be employed for this purpose. reddit.com
The presence of the two Boc groups is expected to be compatible with many of these reduction conditions, as they are generally stable to catalytic hydrogenation and many reducing agents. researchgate.net Enzymatic reductions, such as those using 3-nitrophenol (B1666305) nitroreductase, have also been shown to be highly chemoselective for the reduction of nitro groups in chloro-substituted nitrophenols, suggesting a potential biocatalytic route. nih.govnih.gov
Catalytic Reduction to Amino Groups
The nitro group of this compound is susceptible to catalytic reduction to form the corresponding diamine. While specific studies on the reduction of this exact molecule are not prevalent in the literature, the catalytic reduction of related nitroanilines is well-documented and provides insight into the expected reactivity. For instance, the reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective phenylenediamines is efficiently achieved using various catalytic systems. nih.govresearchgate.net
Commonly employed catalysts for such transformations include nanoparticles of copper ferrite (B1171679) (CuFe2O4) and other transition metals. nih.govresearchgate.net These reactions are typically carried out in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) in an aqueous medium at room temperature. nih.gov The catalytic process facilitates the transfer of hydrogen to the nitro group, leading to its conversion to an amino group. It is anticipated that this compound would undergo a similar transformation to yield N,N-Diboc-2-chloro-1,4-phenylenediamine. The bulky N,N-di-Boc group is expected to remain intact under these mild reduction conditions.
A study on the reduction of N-substituted-2-nitroanilines using thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521) also demonstrates the feasibility of selectively reducing the nitro group to an amine, achieving high yields. researchgate.net This method presents a potentially green and practical route for the preparation of N-substituted benzene-1,2-diamines and could likely be applied to this compound. researchgate.net
Table 1: Representative Catalytic Systems for Nitroaniline Reduction
| Catalyst System | Substrate(s) | Product(s) | Key Findings | Reference(s) |
| CuFe2O4 Nanoparticles / NaBH4 | 4-nitroaniline, 2-nitroaniline | p-phenylenediamine, o-phenylenediamine | High conversion rates (95.6-96.5%) and rapid reaction times (40-90 seconds). The catalyst is magnetically separable and reusable. | nih.govresearchgate.net |
| Thiourea dioxide / NaOH | N-(4-chlorophenyl)-2-nitroaniline | N-(4-chlorophenyl)benzene-1,2-diamine | Efficient and environmentally friendly method with good yields (up to 94%). | researchgate.net |
Sequential Transformations in Heterocyclic Ring Formation
The structure of this compound, particularly after the reduction of the nitro group, presents opportunities for its use in the synthesis of heterocyclic compounds. The resulting diamine, N,N-Diboc-2-chloro-1,4-phenylenediamine, would possess two nucleophilic amino groups, one of which is protected, allowing for selective reactions.
The general sequence would involve:
Catalytic reduction of the nitro group of this compound.
Reaction of the newly formed, unprotected amino group with a suitable bifunctional electrophile to construct the heterocyclic ring.
Subsequent deprotection of the N,N-di-Boc group if further functionalization is desired.
This stepwise approach allows for controlled synthesis and the introduction of diverse functionalities into the final heterocyclic product.
Functionalization of the Aromatic Nucleus
The aromatic ring of this compound is substituted with both activating and deactivating groups, leading to complex reactivity in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on Related Systems
The N,N-di-Boc group is considered an electron-donating group due to the resonance of the nitrogen lone pairs with the aromatic ring, which would typically direct incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com However, in this compound, these positions are already occupied by the chloro and nitro groups, respectively. Furthermore, the two bulky tert-butoxycarbonyl groups exert significant steric hindrance, which can impede the approach of an electrophile to the positions ortho to the amino group.
Advanced Applications in Organic Synthesis
N,N-Diboc-2-chloro-4-nitroaniline as a Versatile Synthon in Complex Molecule Assembly
This compound serves as a highly adaptable synthon, a molecular fragment used as a building block in the synthesis of more complex molecules. The presence of the two Boc groups on the nitrogen atom effectively shields the amine functionality, preventing its participation in unwanted side reactions and allowing for precise chemical modifications at other positions of the molecule. smolecule.com This protection strategy is crucial in multi-step syntheses where the selective reaction of other functional groups is required.
The chloro and nitro groups on the aromatic ring offer two distinct points for chemical manipulation. The chlorine atom, positioned ortho to the protected amino group, can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group, located para to the protected amine, can be readily reduced to an amino group, providing another handle for further functionalization. This multi-functionality makes this compound a valuable precursor in the assembly of intricate molecular frameworks. smolecule.com
Utility in the Synthesis of Functionalized Aromatic Amine Derivatives
One of the primary applications of this compound is in the synthesis of a wide array of functionalized aromatic amine derivatives. The chloro substituent on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid can be employed to replace the chlorine atom with a new aryl group, leading to the formation of a biaryl structure. Subsequent deprotection of the Boc groups and reduction of the nitro group would then yield a highly substituted diaminobiphenyl derivative.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
| This compound | Arylboronic acid | Pd catalyst, base | N,N-Diboc-2-aryl-4-nitroaniline |
| This compound | Amine | Pd catalyst, base | N,N-Diboc-2-(amino)-4-nitroaniline |
Similarly, a Buchwald-Hartwig amination can introduce a new nitrogen-based functional group at the 2-position. These reactions provide a powerful and versatile toolkit for the synthesis of diverse aromatic amines with tailored electronic and steric properties.
Strategic Application in Heterocyclic Scaffold Construction
The strategic placement of functional groups in this compound makes it an excellent starting material for the construction of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and agrochemicals.
Following the modification of the chloro and/or nitro groups, intramolecular cyclization reactions can be triggered to form fused ring systems. For example, after reduction of the nitro group to an amine, the resulting N,N-Diboc-2-chloro-1,4-diaminobenzene can undergo intramolecular cyclization to form a benzimidazole (B57391) derivative upon reaction with a suitable one-carbon synthon. Alternatively, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) ring system. The Boc-protected amine can be deprotected at a later stage to allow for further derivatization of the heterocyclic core.
Integration into Multi-Step Synthetic Sequences for Pharmaceutical and Agrochemical Intermediates
The versatility of this compound has led to its integration into multi-step synthetic sequences for the preparation of valuable intermediates for the pharmaceutical and agrochemical industries. smolecule.com The ability to selectively manipulate the different functional groups allows for the controlled and efficient construction of complex target molecules.
For example, in the synthesis of a potential pharmaceutical agent, the chloro group might first be displaced via a nucleophilic aromatic substitution. The nitro group could then be reduced to an amine and subsequently acylated or alkylated. Finally, the Boc protecting groups would be removed to unveil the desired aniline (B41778) functionality. This step-wise approach, facilitated by the unique reactivity profile of this compound, is a hallmark of modern synthetic chemistry. The compound serves as an intermediate in the synthesis of molecules targeting bacterial infections and cancer. smolecule.com It also shows potential in the development of new herbicides and pesticides. smolecule.com
Derivatization Strategies for Molecular Diversification and Tagging
The functional handles present in this compound also allow for its derivatization for the purposes of molecular diversification and the introduction of molecular tags.
Introduction of Reporter Moieties for Analytical Purposes
The reactive sites on the this compound scaffold can be utilized to attach reporter moieties, such as fluorescent dyes. For instance, after suitable modification, a fluorescent group could be coupled to the molecule, allowing for its detection and quantification in various analytical assays. This is particularly useful in biochemical studies where the tagged molecule can be used to probe biological systems. While direct examples with this specific compound are not prevalent, the general principle of attaching fluorescent tags to amine-containing molecules is a well-established technique in chemical biology.
Combinatorial Approaches to Generate Chemical Libraries
This compound is a suitable building block for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. crsubscription.comijpsr.com By attaching this synthon to a solid support, a library of compounds can be generated by systematically reacting the chloro and nitro functionalities with a diverse set of reagents. nih.govmit.eduresearchgate.net
For example, the chloro group could be reacted with a variety of boronic acids in a Suzuki coupling, and the nitro group could be reduced and then acylated with a range of carboxylic acids. This would result in a library of compounds with different substituents at these two positions. Such libraries are invaluable in drug discovery and materials science for the high-throughput screening of new lead compounds with desired biological activities or physical properties. ijpsr.com
| Step | Reaction | Reagent Class | Diversity Introduced |
| 1 | Suzuki Coupling | Boronic Acids | Aryl or Alkyl group at C2 |
| 2 | Nitro Reduction | Reducing Agents | Amino group at C4 |
| 3 | Acylation | Carboxylic Acids | Acyl group on the C4-amine |
Computational and Theoretical Studies
Quantum Chemical Calculations on N,N-Diboc-2-chloro-4-nitroaniline and Related Compounds
Quantum chemical calculations are fundamental in predicting molecular properties. Methods like Density Functional Theory (DFT) are pivotal for analyzing the geometry, electronic landscape, and reactivity of substituted anilines.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. nih.gov The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE0, ωB97XD) and the basis set (e.g., 6-31G(d,p), aug-cc-pVDZ). nih.govnih.govnih.gov
For molecules like this compound, DFT calculations would begin with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms. In substituted anilines, key structural parameters include the planarity of the nitrogen atom and the rotational angle of the substituent groups relative to the benzene (B151609) ring. umn.edu The presence of two bulky tert-butyloxycarbonyl (Boc) groups on the nitrogen atom, along with an ortho-chloro substituent, introduces significant steric hindrance. This would likely result in a non-planar geometry around the nitrogen and a twisted conformation of the Boc groups relative to the aromatic ring to minimize steric repulsion. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through these calculations. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. thaiscience.inforesearchgate.net A smaller gap generally implies higher reactivity. researchgate.net
In related nitroaniline compounds, the HOMO is typically localized on the aniline (B41778) ring and the amino group, while the LUMO is concentrated on the nitro group and the aromatic ring. This indicates that the amino group acts as an electron donor and the nitro group as an electron acceptor. For 2-chloro-4-nitroaniline (B86195), the precursor to the title compound, the introduction of the chloro and nitro groups significantly influences these orbitals. Theoretical studies on substituted anilines show that electron-withdrawing groups, like the nitro group, lower the energies of both the HOMO and LUMO, while electron-donating groups raise them. thaiscience.inforesearchgate.net The addition of the two N-Boc groups would further modify these energies due to both electronic and steric effects.
Below is a table of calculated HOMO-LUMO energies for related substituted anilines, demonstrating the effect of different substituents on the electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| p-Nitroaniline | -6.57 | -2.23 | 4.34 |
| o-Methylaniline | -5.02 | 0.98 | 6.00 |
| m-Methylaniline | -5.14 | 1.01 | 6.15 |
| p-Methylaniline | -4.84 | 1.03 | 5.87 |
| o-Methoxyaniline | -4.82 | 1.09 | 5.91 |
| m-Methoxyaniline | -5.13 | 1.12 | 6.25 |
| p-Methoxyaniline | -4.52 | 1.11 | 5.63 |
| Data derived from theoretical studies on substituted anilines. thaiscience.inforesearchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For substituted nitroanilines, the MEP surface typically shows a strong negative potential around the oxygen atoms of the nitro group, making this site a prime target for electrophiles. thaiscience.info Conversely, the area around the amino group's hydrogen atoms (in unprotected anilines) and regions of the aromatic ring can exhibit positive potential. In this compound, the highly electronegative oxygen atoms of the nitro and carbonyl groups would create significant negative potential, indicating sites for electrophilic interaction. The chloro substituent would also contribute to the electronic landscape. The bulky, electron-rich Boc groups would create a complex potential surface, with negative regions around the carbonyl oxygens and a sterically shielded nitrogen atom. This analysis helps in understanding how the molecule would interact with other reagents.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which stabilizes the molecule. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In substituted anilines, a key interaction is the delocalization of the nitrogen lone pair electrons into the antibonding π* orbitals of the aromatic ring. This interaction is responsible for the electron-donating character of the amino group. In this compound, NBO analysis would reveal how the electronic properties of the nitrogen are altered by the two electron-withdrawing Boc groups. Furthermore, it would elucidate the intramolecular charge transfer from the substituted amino group to the electron-withdrawing nitro group through the π-system of the benzene ring. Interactions involving the ortho-chloro substituent, such as lone pair donations from the chlorine into the ring's antibonding orbitals, could also be quantified. researchgate.net
Conformational Analysis and Isomerism of N-Protected Anilines
The three-dimensional shape of a molecule, or its conformation, is crucial to its physical and chemical properties. For flexible molecules like N-protected anilines, multiple conformations may exist due to rotation around single bonds. libretexts.org
Intramolecular hydrogen bonds are critical non-covalent interactions that can significantly influence the preferred conformation of a molecule, thereby affecting its reactivity and properties. arxiv.orgacs.org In ortho-substituted anilines, interactions between the amino group and the ortho-substituent are common. scilit.comnih.gov For example, an ortho-halogen can act as a weak hydrogen bond acceptor from an N-H donor. rsc.org
Mechanistic Insights into Nitration and Related Reactions using Computational Methods
While specific computational studies on the nitration of N,N-Diboc-2-chloroaniline to form this compound are not readily found in the reviewed literature, the general approach to understanding such reactions involves the use of computational methods like Density Functional Theory (DFT). These methods provide valuable insights into the electronic structure of the reactants, the stability of intermediates, and the energy profiles of reaction pathways.
In a typical electrophilic aromatic substitution reaction like nitration, computational analysis would focus on several key aspects:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) of the N,N-Diboc-2-chloroaniline and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrating agent (e.g., nitronium ion, NO₂⁺) are analyzed. The interaction between the HOMO of the aniline derivative and the LUMO of the electrophile is crucial in determining the reactivity and regioselectivity of the reaction. The lobes of the HOMO with the largest coefficients would indicate the most probable sites for electrophilic attack.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution on the aromatic ring of N,N-Diboc-2-chloroaniline. The regions with the highest negative electrostatic potential (electron-rich areas) are the most likely to be attacked by the positively charged nitronium ion. The bulky N,N-di-Boc group and the electron-withdrawing chloro group would significantly influence this potential map.
Transition State (TS) Analysis: Computational chemists would model the transition states for the formation of the sigma complex (Wheland intermediate) at the different possible positions on the aromatic ring (ortho, meta, and para to the N,N-di-Boc group). By calculating the activation energies associated with each transition state, they can predict the most favorable reaction pathway and thus the major product. The position para to the strongly activating N,N-di-Boc group and ortho to the deactivating chloro group is expected to be the most favored, leading to the formation of this compound.
Reaction Pathway Modeling: The entire reaction coordinate would be mapped out, from the reactants to the intermediates and finally to the products. This would provide a detailed understanding of the energy changes that occur throughout the reaction.
While specific data tables for the nitration of N,N-Diboc-2-chloroaniline are not available, a hypothetical representation of what such data might look like is presented below. This table is for illustrative purposes only and is based on general knowledge of similar reactions.
Hypothetical Computational Data for the Nitration of N,N-Diboc-2-chloroaniline
| Parameter | Ortho-Attack (to N(Boc)₂) | Meta-Attack (to N(Boc)₂) | Para-Attack (to N(Boc)₂) |
| Activation Energy (kcal/mol) | Higher | Highest | Lowest |
| Relative Energy of σ-complex (kcal/mol) | Intermediate | Highest | Lowest |
| Charge on Nitrogen (Electrophile) | +0.58 | +0.59 | +0.57 |
This table is a generalized representation and not based on actual published research for this specific compound.
The data in such a table would typically show that the activation energy for the formation of the para-substituted product is the lowest, making it the kinetically favored product. The relative energy of the corresponding sigma complex would also be the lowest, indicating it is the most stable intermediate. This combination of kinetic and thermodynamic favorability would explain the high regioselectivity observed in the nitration of N,N-Diboc-2-chloroaniline to yield the 4-nitro isomer.
Further dedicated computational studies are required to generate precise data and offer a more definitive mechanistic understanding of the nitration of this specific compound.
Biological and Biomedical Research Applications
Exploration as a Building Block for Potentially Bioactive Chemical Entities
N,N-Diboc-2-chloro-4-nitroaniline serves as a crucial starting material in the synthesis of complex organic molecules with potential biological activity. The di-tert-butoxycarbonyl (Boc) groups are protecting moieties that temporarily block the reactivity of the aniline (B41778) nitrogen. This protection is essential for carrying out selective chemical transformations on other parts of the molecule, such as the aromatic ring or the chloro and nitro substituents. Once the desired modifications are made, the Boc groups can be readily removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
The strategic placement of the chloro and nitro groups on the aniline ring provides multiple reaction sites for chemists to build upon. The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce new functional groups. The chloro group can be displaced through nucleophilic aromatic substitution, allowing for the attachment of various other moieties. This versatility makes this compound a key component in the construction of libraries of compounds for high-throughput screening in drug discovery programs. nih.gov
Nitro compounds, in general, are recognized as valuable scaffolds in the synthesis of bioactive molecules, exhibiting a wide range of activities from antimicrobial to anticancer. nih.gov The presence of the nitro group in the this compound framework is therefore a key feature that medicinal chemists exploit in the design of new therapeutic agents.
Applications in Drug Discovery and Development
The utility of this compound and its derivatives is particularly evident in the realm of drug discovery and development. By leveraging the reactivity of this compound, researchers have been able to synthesize novel molecules with potential applications as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
Synthesis of Enzyme Inhibitors and Modulators
Derivatives of 2-chloro-4-nitroaniline (B86195), the deprotected form of this compound, have shown promise as inhibitors of clinically relevant enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism and targeted in the management of type 2 diabetes. nih.gov The synthesis of these compounds involves the use of 2-chloro-4-nitrobenzoic acid, a derivative of 2-chloro-4-nitroaniline. nih.gov
One of the most potent compounds in this series, bearing a 2-methyl-5-nitrophenyl substituent, exhibited significant inhibitory activity against both enzymes. nih.gov Molecular docking studies revealed that these compounds bind to the active sites of the enzymes through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net
Table 1: Inhibitory Activity of 2-chloro-4-nitrobenzamide Derivatives against α-Glucosidase and α-Amylase
| Compound | Substituent (R) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|---|
| 5o | 2-CH3-5-NO2 | 10.75 ± 0.52 | 0.90 ± 0.31 |
| Acarbose (Standard) | - | 38.25 ± 0.12 | 5.64 ± 0.15 |
Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov
Development of Anticancer Agents from Nitroaniline Derivatives
The nitroaniline scaffold is a common feature in a number of anticancer agents. Researchers have explored the synthesis of various derivatives of 2-chloro-4-nitroaniline with the aim of developing new and effective cancer therapies. For example, novel 2-aminobenzothiazole (B30445) derivatives, which can be synthesized from nitroanilines, have been investigated for their anticancer activity against lung and breast cancer cell lines. nih.gov Some of these compounds have shown promising results, with IC50 values in the micromolar range. nih.gov
Furthermore, 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. nih.gov The synthesis of these molecules can utilize intermediates derived from 2-chloro-4-nitroaniline.
Table 2: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| OMS5 | A549 (Lung) | 22.13 |
| OMS5 | MCF-7 (Breast) | 35.18 |
| OMS14 | A549 (Lung) | 48.26 |
| OMS14 | MCF-7 (Breast) | 61.03 |
Data from a study on novel 2-aminobenzothiazole derivatives. nih.gov
Investigation of Antimicrobial and Antifungal Properties of Related Compounds
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of 2-chloro-4-nitroaniline have been explored for their potential as antimicrobial and antifungal agents. A series of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives were synthesized and showed activity against several microorganisms. nih.gov
In another study, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a derivative of 2-chloro-4-nitroaniline, was found to have a synergistic effect when combined with the antibacterial drugs meropenem (B701) and imipenem (B608078) against Klebsiella pneumoniae. scielo.br This suggests that such compounds could be used to enhance the efficacy of existing antibiotics.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-chloro-4-nitroaniline, SAR studies have provided valuable insights for the design of more potent and selective compounds.
In the case of the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the phenyl ring attached to the amide nitrogen significantly enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.gov The position of these substituents was also shown to be important. nih.gov
A study on mono 2-chloro-4-nitrophenyl phosphoramidates investigated their hydrolysis and reactivity, providing insights into the stability and potential mode of action of such compounds. researchgate.net The study highlighted the reactivity of the monoanionic species, which is important for understanding their behavior in biological systems. researchgate.net
Molecular Docking Studies to Predict Biological Targets of Related Protected Amine Compounds
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level.
For derivatives of 2-chloro-4-nitroaniline, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. In the study of α-glucosidase and α-amylase inhibitors, docking simulations revealed that the synthesized compounds fit into the active sites of the enzymes and formed key interactions with amino acid residues. nih.govresearchgate.net
Similarly, docking studies of novel 2-aminobenzothiazole derivatives in the ATP-binding domain of the PI3Kγ enzyme helped to rationalize their potential anticancer activity. nih.gov For 2-chloro-4-anilino-quinazoline derivatives, docking studies demonstrated the importance of a hydrogen bond donor at the para position of the aniline moiety for interaction with conserved amino acids in the binding sites of EGFR and VEGFR-2. nih.gov These computational insights are invaluable for the rational design of more potent and selective inhibitors.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-chloro-4-nitroaniline |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |
| 2-chloro-4-nitrobenzoic acid |
| 2-aminobenzothiazole |
| 2-chloro-4-anilino-quinazoline |
| 2-chloro-4-nitrobenzoylamino acid |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide |
| mono 2-chloro-4-nitrophenyl phosphoramidate |
| Acarbose |
| Meropenem |
Prodrug Design Utilizing Acid-Labile Boc Protecting Groups for Targeted Delivery
The strategic design of prodrugs, which are inactive precursors converted into active drugs within the body, is a cornerstone of modern medicinal chemistry aimed at enhancing therapeutic efficacy and minimizing off-target effects. One sophisticated approach involves the use of acid-labile protecting groups to achieve targeted drug release in specific pathological environments characterized by lower pH, such as tumor tissues or intracellular compartments like endosomes and lysosomes. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in this context, prized for its stability at physiological pH and its predictable cleavage under acidic conditions. broadpharm.comrsc.org
The compound this compound serves as a pertinent example of a molecule structured for such a strategy. In this molecule, the amino group of 2-chloro-4-nitroaniline is masked by two Boc groups. This dual protection renders the core molecule inert. The rationale behind this design is that the prodrug can circulate systemically without eliciting a biological effect. Upon reaching a target site with a sufficiently acidic microenvironment, the Boc groups are cleaved, liberating the active aniline derivative to exert its therapeutic action locally. This targeted activation helps to increase the drug concentration at the site of action while reducing systemic exposure and associated toxicity.
The mechanism of release hinges on the acid-catalyzed hydrolysis of the carbamate (B1207046) linkage of the Boc group. The presence of two Boc groups on a single nitrogen atom has unique implications for its lability; one of the Boc groups can be cleaved under very mild acidic conditions, while the second requires stronger conditions. rsc.org This feature could potentially be exploited for a staged or controlled release of the active compound. The stability of the Boc protecting group and the conditions required for its removal can be finely tuned, a principle that is fundamental to creating effective acid-sensitive prodrugs. Research into various protecting groups has established a spectrum of acid lability, allowing chemists to select the appropriate group for a specific delivery target. nih.govnih.gov For instance, while some groups are removed by low concentrations of trifluoroacetic acid (TFA), others require more stringent conditions. nih.gov
The table below details the cleavage conditions for various acid-labile protecting groups commonly used in synthesis, illustrating the range of sensitivities that can be utilized in prodrug design.
Table 1: Acidic Cleavage Conditions for Selected Amine Protecting Groups
| Protecting Group | Reagent for Cleavage | Conditions/Relative Lability | Citation |
|---|---|---|---|
| Methoxytrityl (Mmt) | 1% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) | Very High (Mild Conditions) | nih.gov |
| Trityl (Trt) | Low concentrations of TFA | High | nih.gov |
| tert-Butoxycarbonyl (Boc) | Concentrated TFA or HCl | Moderate (Mild to Strong Acidolysis) | broadpharm.comrsc.org |
Research into Boc-protected prodrugs has shown they can be designed to remain stable in blood plasma long enough to reach their intended biological targets. biointerfaceresearch.com For example, studies on Boc-protected proline-containing monoamines demonstrated high stability for at least 180 minutes in the presence of blood plasma enzymes, allowing them to reach their targets intact. biointerfaceresearch.com While specific research on prodrugs derived from this compound is not extensively detailed in the literature, the principles governing the use of acid-labile Boc groups are well-established. The application of these principles would involve conjugating this protected aniline to a larger therapeutic molecule or utilizing the released 2-chloro-4-nitroaniline itself as the cytotoxic payload, leveraging the acidic tumor microenvironment for targeted activation.
Environmental and Degradation Studies
Biodegradation Pathways of 2-Chloro-4-nitroaniline (B86195) and Related Nitroaromatic Compounds
The microbial breakdown of nitroaromatic compounds, such as 2-chloro-4-nitroaniline, is a key process in their environmental detoxification. Research has identified several bacterial strains capable of metabolizing these complex molecules.
The aerobic degradation of 2-chloro-4-nitroaniline was notably described in a study involving Rhodococcus sp. strain MB-P1. nih.gov According to the research, this strain was capable of utilizing 2-chloro-4-nitroaniline as a sole source of carbon, nitrogen, and energy. nih.gov The degradation process was reported to involve the release of nitrite, chloride ions, and ammonia. nih.gov However, it is crucial to note that this study was retracted after an investigation concluded that the published results were based on fabricated data. researchgate.net
In contrast, valid research has demonstrated the anaerobic degradation of 2-chloro-4-nitroaniline by other microbial species. nih.gov Strains of Geobacter sp. and Thauera aromatica have been shown to utilize this compound under anaerobic conditions. nih.gov In a mixed culture, these two strains exhibited enhanced degradation rates, suggesting a synergistic relationship. nih.gov Geobacter sp. KT7 was found to first transform the nitro group to an amino group, followed by dechlorination. nih.gov Conversely, Thauera aromatica KT9 initiated degradation by dechlorination before removing the nitro group. nih.gov
The degradation of related chloroanilines has also been studied. For instance, a consortium of bacteria including Pseudomonas stutzeri, Comamonas testosteroni, Pseudomonas putida, and Stenotrophomonas maltophilia has been shown to degrade 4-chloroaniline (B138754). academicjournals.org
Table 1: Microbial Strains Involved in the Degradation of 2-Chloro-4-nitroaniline and Related Compounds
| Compound | Microbial Strain(s) | Degradation Conditions | Key Findings | Reference(s) |
| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | Aerobic | Utilized as sole carbon, nitrogen, and energy source. (Study Retracted) | nih.gov |
| 2-Chloro-4-nitroaniline | Geobacter sp. KT7 and Thauera aromatica KT9 | Anaerobic | Utilized as sole carbon and nitrogen sources; enhanced degradation in mixed culture. | nih.gov |
| 4-Chloroaniline | Pseudomonas stutzeri, Comamonas testosteroni, Pseudomonas putida, Stenotrophomonas maltophilia | Aerobic | Consortium capable of degrading 4-chloroaniline. | academicjournals.org |
| 3,4-Dichloroaniline (B118046) | Acinetobacter baylyi strain GFJ2 | Aerobic | Complete degradation observed. | researchgate.net |
The retracted study on Rhodococcus sp. strain MB-P1 reported the identification of two major intermediates in the aerobic degradation of 2-chloro-4-nitroaniline: 4-amino-3-chlorophenol (B108459) (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ). nih.gov
In the validated anaerobic degradation pathway by Geobacter sp. KT7, the intermediates were identified as 1,4-diaminobenzene and 2-chloro-1,4-diaminobenzene. nih.gov For Thauera aromatica KT9, the degradation proceeded through the intermediate aniline (B41778). nih.gov
Studies on the degradation of the related compound 3,4-dichloroaniline by Acinetobacter baylyi GFJ2 suggested that dechlorination to 4-chloroaniline was the initial step, which was then further metabolized. researchgate.net
Table 2: Metabolic Intermediates in the Degradation of 2-Chloro-4-nitroaniline and Related Compounds
| Original Compound | Microbial Strain | Degradation Pathway | Identified Intermediates | Reference(s) |
| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | Aerobic (Retracted) | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | nih.gov |
| 2-Chloro-4-nitroaniline | Geobacter sp. KT7 | Anaerobic | 1,4-diaminobenzene, 2-chloro-1,4-diaminobenzene | nih.gov |
| 2-Chloro-4-nitroaniline | Thauera aromatica KT9 | Anaerobic | Aniline | nih.gov |
| 3,4-Dichloroaniline | Acinetobacter baylyi GFJ2 | Aerobic | 4-chloroaniline | researchgate.net |
The retracted study on Rhodococcus sp. proposed that the initial step in the aerobic degradation of 2-chloro-4-nitroaniline was catalyzed by a flavin-dependent monooxygenase, which removed the nitro group to produce 4-amino-3-chlorophenol. nih.gov The subsequent conversion to 6-chlorohydroxyquinol was suggested to involve an aniline dioxygenase. nih.gov
Generally, the microbial degradation of nitroaromatic compounds involves several types of enzymes. Monooxygenases can add a single oxygen atom, leading to the elimination of the nitro group from nitrophenols. nih.gov Dioxygenases insert two hydroxyl groups into the aromatic ring, which can also lead to the removal of the nitro group. nih.gov Nitroreductases are another class of enzymes that reduce the nitro group to a hydroxylamine (B1172632), which is often an initial step in the metabolic pathway. nih.govresearchgate.net
In the degradation of 4-chloroaniline by a bacterial consortium, catechol 1,2-dioxygenase activity was detected, which is involved in the ortho-cleavage of the aromatic ring. academicjournals.org
Environmental Fate and Persistence of Chloronitroanilines in Various Ecosystems
Chloronitroanilines are of environmental concern due to their potential persistence and toxicity. nih.gov The environmental fate of these compounds is determined by a combination of biological and non-biological processes. nih.gov
2-Chloro-4-nitroaniline is considered to have poor biodegradability and is marked as a black-listed substance. nih.gov Its low Henry's Law constant suggests that volatilization from water and soil surfaces is not a significant fate process. nih.gov While it does not have functional groups that would lead to hydrolysis, it can absorb light at wavelengths above 290 nm, making it susceptible to photolysis. nih.gov
The persistence of chlorinated anilines in the environment is influenced by factors such as the number and position of chlorine atoms on the aromatic ring. researchgate.net These compounds can enter water bodies and persist, leading to pollution. nih.gov They have been shown to be toxic to aquatic organisms. nih.gov For example, 4-chloroaniline has a half-life that can range from several days to months in aquatic environments. nih.gov Due to their persistence, there is a potential for bioaccumulation in organisms. nih.gov
Analytical Methodologies for Research Applications
Spectroscopic Characterization in Research Contexts
Spectroscopy plays a pivotal role in the detailed characterization of N,N-Diboc-2-chloro-4-nitroaniline, providing insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. ethernet.edu.et ¹H NMR and ¹³C NMR are fundamental techniques used to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of the parent compound, 2-chloro-4-nitroaniline (B86195), run in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons can be observed. For instance, a doublet may appear around 8.19 ppm, a doublet of doublets at 7.99 ppm, and another doublet at 6.76 ppm, each corresponding to the protons on the benzene (B151609) ring, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the chloro, nitro, and amino substituents. chemicalbook.com The protons of the tert-butoxycarbonyl (Boc) protecting groups in this compound would present a characteristic singlet in the upfield region of the spectrum, typically around 1.42 ppm, integrating to 18 protons. chemicalbook.com
¹³C NMR provides complementary information, revealing the chemical environment of each carbon atom in the molecule. These NMR techniques are not only crucial for confirming the primary structure but also for studying potential isomerism, ensuring the correct connectivity of the atoms and the stereochemistry of the molecule. dergipark.org.tr
Table 1: Representative ¹H NMR Data for this compound and its Precursor
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | Aromatic H | 8.34 | d | 2.4 |
| Aromatic H | 8.16 | dd | 8.6, 2.4 | |
| Aromatic H | 7.42 | d | 8.6 | |
| Boc group (18H) | 1.42 | s | - | |
| 2-Chloro-4-nitroaniline | Aromatic H | 8.19 | - | - |
| Aromatic H | 7.99 | - | - | |
| Aromatic H | 6.76 | - | - | |
| Amino H | 4.84 | - | - |
Note: NMR data can vary slightly based on solvent and experimental conditions. Data for this compound is from a synthesis report. chemicalbook.com Data for 2-chloro-4-nitroaniline is from a publicly available spectral database. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound, providing a molecular fingerprint of the compound. researchgate.netnih.gov These methods are particularly useful for identifying the presence of key functional groups.
For aromatic nitro compounds, strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. naturalspublishing.com In a related compound, 2-chloro-4-nitroaniline, the nitro group vibrations can be influenced by other substituents on the aromatic ring. ajeee.co.in The presence of the Boc protecting groups introduces characteristic carbonyl (C=O) stretching vibrations, typically found in the range of 1700-1800 cm⁻¹. The C-N stretching and bending vibrations also provide valuable structural information. naturalspublishing.com
Raman spectroscopy offers complementary data, and for some molecules, certain vibrational modes may be more prominent in the Raman spectrum than in the IR spectrum. nih.gov A detailed vibrational analysis, often supported by computational calculations, allows for a comprehensive understanding of the molecular structure and bonding. ajeee.co.inglobalresearchonline.net
Table 2: Key IR Vibrational Frequencies for Functional Groups Relevant to this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1570–1485 |
| Symmetric Stretch | 1370–1320 | |
| Boc (C=O) | Carbonyl Stretch | 1700–1800 |
| Aromatic C-H | Stretch | 3100–3000 |
| C-Cl | Stretch | 850-550 |
| C-N | Stretch | 1350-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and for its quantitative analysis. researchgate.net The chromophores within the molecule, particularly the nitroaniline moiety, absorb light in the UV-Vis region, leading to the promotion of electrons to higher energy orbitals.
For a related compound, 4-nitroaniline (B120555), the UV-Vis spectrum in a neutral aqueous solution typically shows a strong absorption peak around 380 nm. taylorandfrancis.com The position and intensity of this absorption can be influenced by the solvent polarity and the presence of other substituents on the aromatic ring. The introduction of the Boc groups on the nitrogen atom in this compound would be expected to cause a shift in the absorption maximum (λ_max) compared to the parent aniline (B41778).
UV-Vis spectroscopy is also a valuable tool for quantitative analysis. By creating a calibration curve of absorbance versus concentration, the concentration of this compound in a solution can be accurately determined, following the Beer-Lambert law. researchgate.net This is particularly useful for monitoring reaction progress or determining the purity of a sample.
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of such aromatic compounds. sielc.com
In a typical HPLC analysis of 2-chloro-4-nitroaniline, a mobile phase consisting of acetonitrile (B52724) and water is often used. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for identification.
For quantitative analysis, a detector, such as a UV-Vis detector set at the λ_max of the compound, is used. The area under the chromatographic peak is directly proportional to the concentration of the analyte. plos.org This allows for the accurate determination of the purity of this compound and the quantification of any impurities present. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that can be utilized for the analysis of this compound, particularly in the context of metabolite profiling. mdpi.commdpi.com While the direct analysis of the highly polar and thermally labile Boc-protected aniline might be challenging, GC-MS is highly effective for identifying and quantifying its potential metabolites or degradation products. nih.gov
In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound.
For instance, in the study of the biodegradation of 2-chloro-4-nitroaniline, GC-MS was used to identify metabolites such as 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. nih.gov The retention times in the gas chromatogram and the mass fragmentation patterns were crucial for the characterization of these metabolites. nih.gov This technique offers high sensitivity and selectivity, making it an invaluable tool in metabolic studies involving this compound and related compounds. mdpi.com
Derivatization Techniques for Enhanced Detection of this compound in Complex Matrices
The quantitative analysis of this compound in complex matrices, such as environmental or biological samples, presents a significant analytical challenge. The compound's inherent chemical properties—neutrality, potential for thermal lability, and poor ionization efficiency—can result in low sensitivity when using standard analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or direct Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netrsc.orgnih.gov To overcome these limitations, derivatization techniques are employed. This process involves chemically modifying the analyte to produce a derivative with properties more suitable for separation and detection, thereby enhancing sensitivity and selectivity. jfda-online.com
For this compound, derivatization strategies can be designed to target its specific functional groups: the nitro group and the N,N-di-tert-butoxycarbonyl (Diboc) protected amine.
Targeting the Nitro Group for Enhanced LC-MS Detection
A primary strategy for enhancing the detectability of nitroaromatic compounds is the chemical reduction of the nitro group to a primary amine. rsc.orgnih.gov Aromatic amines are significantly more basic than their nitro counterparts and are readily protonated, leading to a strong signal in positive ion mode electrospray ionization mass spectrometry (ESI-MS). This approach is particularly valuable for trace-level analysis of neutral nitroaromatic compounds that otherwise exhibit poor ionization efficiency. researchgate.net
A general methodology involves the reduction of the nitroaromatic compound to its corresponding aromatic amine, which can then be easily detected and quantified by LC-MS. rsc.orgnih.gov
Table 1: Illustrative Derivatization Reaction for Enhanced LC-MS Analysis
| Step | Description | Reagents & Conditions | Resulting Functional Group | Analytical Advantage |
| Derivatization | Reduction of the nitro group on the aromatic ring. | e.g., Sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation (H₂, Pd/C). Reaction is typically performed at room temperature or with gentle heating. | Primary Aromatic Amine (-NH₂) | Introduction of a readily ionizable group for significantly enhanced ESI-MS signal in positive mode. |
This table is illustrative and based on established methods for nitroaromatic compounds.
Research on various nitroaromatic compounds has demonstrated the success of this technique. For five model nitroaromatic compounds lacking other ionizable groups, a chemical derivatization procedure involving the reduction of the nitro group to an amine was evaluated. rsc.org This conversion was key to enabling their detection by ESI-MS at trace levels. rsc.org
Targeting the N,N-Diboc Protecting Group
An alternative derivatization pathway involves the removal of the two tert-butoxycarbonyl (Boc) protecting groups. The N-Boc group is known to be labile under acidic conditions or high temperatures. acs.orgchemicalforums.com Cleavage of these groups yields the primary amine, 2-chloro-4-nitroaniline.
Once deprotected, the resulting primary aromatic amine is amenable to a wide range of well-established derivatization reactions to enhance its detectability, particularly for Gas Chromatography (GC). Direct GC analysis of polar anilines can be problematic, but derivatization improves their volatility and chromatographic behavior. jfda-online.com
Future Research Directions
Development of Novel and Sustainable Synthetic Routes for N,N-Diboc-2-chloro-4-nitroaniline and its Analogs
The synthesis of this compound typically involves the protection of the amino group of 2-chloro-4-nitroaniline (B86195) using Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.netchemicalbook.com Future research is geared towards developing more sustainable and efficient methods for this transformation and for the synthesis of its analogs.
Key research goals include:
Catalyst-Free and Solvent-Free Conditions: Exploring methods that eliminate the need for catalysts and hazardous solvents aligns with the principles of green chemistry. researchgate.net Research into solid-state reactions or reactions using benign solvents like water or ethanol (B145695) could significantly reduce the environmental footprint of the synthesis. researchgate.net
Flow Chemistry: Implementing continuous flow synthesis processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods. This approach is particularly advantageous for reactions involving potentially hazardous intermediates or reagents.
Biocatalysis: The use of enzymes to catalyze the synthesis of this compound or its precursors could offer high selectivity and efficiency under mild conditions, representing a highly sustainable synthetic route.
Table 1: Comparison of Synthetic Methodologies for N-Boc Protection
| Method | Catalyst/Reagent | Solvent | Advantages | Disadvantages | Citation |
|---|---|---|---|---|---|
| Standard Method | (Boc)₂O, DMAP | THF, Acetonitrile (B52724) | Well-established, effective for many amines. | Requires catalyst, can be slow for deactivated amines, potential for side products. | researchgate.net |
| Catalyst-Free | (Boc)₂O | Solvent-free | Environmentally friendly, simplified workup. | May require higher temperatures or longer reaction times. | researchgate.net |
| Guanidinium Acetate | (Boc)₂O, TMGA | Solvent-free | Recyclable catalyst, high chemoselectivity, no side reactions observed. | Catalyst preparation required. | researchgate.net |
| Thiourea (B124793) Dioxide | Thiourea dioxide, NaOH | Ethanol/Water | Green reducing agent for related nitroaniline reductions, environmentally friendly by-products (urea). | Primarily for reduction, not Boc protection, but indicates a move toward greener reagents in aniline (B41778) chemistry. | researchgate.net |
Exploration of Undiscovered Reactivity Modes and Selective Transformations
The trifunctional nature of this compound (containing a protected amine, a chloro group, and a nitro group) offers a rich landscape for exploring selective chemical transformations.
Selective Deprotection: Developing methods for the selective removal of one Boc group over the other, or the selective removal of the Boc groups in the presence of other sensitive functionalities, would be a valuable synthetic tool.
Nitro Group Reduction: The reduction of the nitro group to an amine is a common transformation. researchgate.net Future research could focus on achieving this reduction with high chemoselectivity, leaving the chloro and Boc-protected amine groups intact. Metal-free catalysts, such as N-doped carbons, have shown high selectivity in the hydrogenation of the nitro group in related compounds like 1-chloro-4-nitrobenzene. mdpi.com
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the chloro-substituted position for SₙAr. Exploring a wider range of nucleophiles (e.g., N-based, O-based, S-based) to displace the chloride could lead to a diverse library of novel compounds with potential applications in materials science and medicinal chemistry.
Photocatalysis: Visible-light-driven photocatalysis offers a mild and green alternative for various transformations. Applying these methods to this compound could uncover novel reactivity, such as C-H functionalization or unique cyclization pathways.
Advanced Computational Modeling for Predictive Structure-Reactivity and Structure-Activity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules.
Future computational studies on this compound could focus on:
Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound, QSAR studies can build models that correlate structural features with biological activity or toxicity. researchgate.net These models can then be used to predict the properties of newly designed molecules, saving time and resources in the discovery process.
Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reactions, helping to understand reaction mechanisms, predict the most likely products, and design more efficient catalysts or reaction conditions. This can be applied to study the selectivity of nitro-reduction or SₙAr reactions.
Predicting Spectroscopic Properties: Calculating properties like NMR chemical shifts, IR frequencies, and electronic absorption spectra can aid in the characterization of newly synthesized derivatives.
Molecular Docking and Dynamics: For bioactive derivatives, molecular docking and molecular dynamics simulations can predict how these molecules bind to biological targets like enzymes or receptors. nih.gov This provides insight into the molecular basis of their activity and can guide the optimization of lead compounds. For example, studies on related nitrobenzamide derivatives have used these methods to understand their interactions with enzymes like α-glucosidase and α-amylase. nih.gov
Discovery and Optimization of Novel Bioactive Derivatives for Therapeutic Applications
Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals. plos.orgnih.gov Derivatives of this compound represent a promising starting point for drug discovery programs.
Future research should target:
Antimicrobial Agents: The structural similarity to compounds like niclosamide, an anthelmintic drug that metabolizes to 2-chloro-4-nitroaniline, suggests that derivatives could be explored for antiparasitic or other antimicrobial activities. plos.orgnih.gov
Antidiabetic Agents: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share the chloro-nitro-aniline core structure, have been synthesized and evaluated as α-glucosidase and α-amylase inhibitors for potential antidiabetic applications. nih.gov The most active compound in that study featured additional methyl and nitro substituents, highlighting the importance of further derivatization. nih.gov
Anticancer Agents: Many nitroaromatic compounds are investigated for their potential as hypoxia-activated prodrugs in cancer therapy. The nitro group can be selectively reduced in the low-oxygen environment of tumors to release a cytotoxic agent.
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. Derivatives of this compound could be synthesized and screened against various kinase panels.
Table 2: Potential Therapeutic Targets for Derivatives
| Therapeutic Area | Potential Target | Rationale/Example | Citation |
|---|---|---|---|
| Infectious Diseases | Parasitic enzymes | Parent compound 2-chloro-4-nitroaniline is a metabolite of the anthelmintic drug niclosamide. | plos.orgnih.gov |
| Diabetes | α-Glucosidase, α-Amylase | Related nitrobenzamide derivatives show inhibitory activity. | nih.gov |
| Oncology | Hypoxic tumor cells | Nitroaromatic compounds can act as hypoxia-activated prodrugs. | cambridge.org |
| Oncology | Protein Kinases | The aniline scaffold is a known "privileged structure" for kinase inhibitors. | N/A |
Comprehensive Studies on the Environmental Impact and Bioremediation Strategies for Related Compounds
Chloro- and nitro-substituted anilines are recognized as environmental pollutants due to their widespread use and potential toxicity. crimsonpublishers.commdpi.comresearchgate.net They can be persistent in soil and water and may have mutagenic or carcinogenic properties. cambridge.orgcrimsonpublishers.com
Future research in this area should include:
Toxicity Assessment: Conducting comprehensive ecotoxicological studies on this compound and its potential degradation products to understand their impact on aquatic life and soil microorganisms. mdpi.comlobachemie.com Studies on the parent compound, 2-chloro-4-nitroaniline, have shown it can cause cellular damage in rat hepatocytes. nih.gov
Biodegradation Pathways: Investigating the microbial degradation of this compound under both aerobic and anaerobic conditions. nih.govmdpi.com While 2-chloro-4-nitroaniline has been considered poorly biodegradable, some bacteria, such as Rhodococcus sp., have been shown to metabolize it. plos.orgnih.gov The degradation pathway often involves initial transformations like oxidative hydroxylation or reduction of the nitro group. plos.orgnih.govnih.gov
Development of Bioremediation Technologies: Identifying and engineering microorganisms or microbial consortia with enhanced capabilities to degrade this compound and related pollutants. cambridge.orgslideshare.net Fungi like Phanerochaete chrysosporium and various anaerobic bacteria are known to transform nitroaromatic compounds. nih.gov
Advanced Oxidation Processes: Studying the effectiveness of advanced oxidation processes, such as photolysis or Fenton reactions, for the complete mineralization of these compounds in industrial wastewater. crimsonpublishers.com
Table 3: Bioremediation Approaches for Related Chloro-Nitroaromatic Compounds
| Organism/Process | Condition | Transformation Mechanism | Citation |
|---|---|---|---|
| Rhodococcus sp. | Aerobic | Utilizes compound as sole carbon/nitrogen source; oxidative hydroxylation and dioxygenase activity. | plos.orgnih.gov |
| Phanerochaete chrysosporium | Aerobic (Fungal) | Mineralization of dinitrotoluene and trinitrotoluene. | nih.gov |
| Desulfovibrio spp. | Anaerobic | Reduction of nitro group to amine; use as a nitrogen source. | nih.gov |
| General Aerobic Bacteria | Aerobic | Ring hydroxylation via monooxygenase or dioxygenase, eliminating the nitro group. | nih.govcambridge.org |
| General Anaerobic Bacteria | Anaerobic | Reduction of nitro group to hydroxylamine (B1172632) and then to amine. | nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N-Diboc-2-chloro-4-nitroaniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized by introducing Boc (tert-butoxycarbonyl) protecting groups to a nitroaniline precursor. A common approach involves reacting 2-chloro-4-nitroaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP (4-dimethylaminopyridine) or triethylamine in anhydrous dichloromethane.
- Critical Parameters :
- Temperature : Reactions are performed at 0–25°C to avoid premature Boc deprotection.
- Solvent Choice : Dichloromethane or THF ensures solubility of intermediates .
- Workup : Acidic aqueous washes (e.g., 1M HCl) remove unreacted Boc anhydride, followed by column chromatography for purification.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : H NMR should show characteristic tert-butyl peaks (~1.3 ppm, singlet) and aromatic protons influenced by electron-withdrawing groups (nitro and chloro). C NMR confirms Boc carbonyl signals (~150 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHClNO) with an exact mass of 372.1088 .
- FT-IR : Peaks at ~1740 cm (Boc carbonyl) and ~1520 cm (nitro group) confirm functional groups .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic effects of substituents in this compound?
- DFT Approaches :
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) with exact exchange corrections balance accuracy and computational cost for nitroaromatic systems .
- Basis Sets : 6-31G(d,p) captures polarization effects of Cl and NO groups.
- Output Analysis :
- Electrostatic Potential Maps : Highlight electron-deficient regions (nitro group) directing nucleophilic/electrophilic reactivity.
- HOMO-LUMO Gaps : Predict charge-transfer behavior in catalytic or photochemical applications .
Q. How does the chloro substituent at position 2 influence regioselectivity in further functionalization?
- Mechanistic Insights :
- Steric and Electronic Effects : The chloro group at position 2 deactivates the aromatic ring via electron withdrawal, making positions 5 and 6 (meta to Cl and nitro) more susceptible to electrophilic substitution.
- Case Study : In cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts preferentially activate the C–Cl bond over Boc-protected amines, enabling selective aryl-aryl bond formation .
Q. How can researchers resolve contradictions in reported spectroscopic data for Boc-protected nitroanilines?
- Troubleshooting Framework :
- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl) do not interact with nitro groups.
- Dynamic Effects : Temperature-dependent NMR (e.g., VT-NMR) detects rotational barriers in Boc groups that may obscure splitting patterns.
- Reference Cross-Check : Compare with structurally similar compounds (e.g., N,N-Diboc-4-nitroaniline) to isolate substituent-specific shifts .
Methodological Tables
Table 1 : Comparative Reactivity of this compound in Common Reactions
Table 2 : Key Computational Parameters for DFT Studies
| Parameter | Value/Description | Rationale |
|---|---|---|
| Functional | B3LYP | Balances exact exchange and correlation |
| Basis Set | 6-31G(d,p) | Adequate for Cl, N, and O atoms |
| Solvent Model | PCM (DCM) | Mimics experimental conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
